molecular formula C6H9N3 B13972963 N,4-dimethylpyrimidin-5-amine

N,4-dimethylpyrimidin-5-amine

Cat. No.: B13972963
M. Wt: 123.16 g/mol
InChI Key: ZAJCHSVBILQDQW-UHFFFAOYSA-N
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Description

N,4-dimethylpyrimidin-5-amine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-dimethylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-aminopyrimidine with suitable reagents under controlled conditions. For example, the reaction of 4,6-dimethyl-2-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N,4-dimethylpyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N,4-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,4-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3/c1-5-6(7-2)3-8-4-9-5/h3-4,7H,1-2H3

InChI Key

ZAJCHSVBILQDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1NC

Origin of Product

United States

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